2-((Methylsulfonyl)methyl)azetidine
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Overview
Description
2-[(Methylsulfonyl)methyl]azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C5H11NO2S. It is characterized by a four-membered ring structure, which includes a nitrogen atom and a methylsulfonylmethyl group attached to the second carbon of the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of Primary Amines: One common method for synthesizing azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation Reactions: Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Copper-Catalyzed Multicomponent Reactions: Functionalized azetidines can be prepared via a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides without the assistance of a base under mild conditions.
Industrial Production Methods
Industrial production methods for 2-[(Methylsulfonyl)methyl]azetidine typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-[(Methylsulfonyl)methyl]azetidine can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-[(Methylsulfonyl)methyl]azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The reactivity of 2-[(Methylsulfonyl)methyl]azetidine is driven by the considerable ring strain of the four-membered azetidine ring. This strain makes the compound highly reactive and capable of undergoing various chemical transformations. The sulfonyl group attached to the azetidine ring can participate in a range of reactions, including nucleophilic substitutions and oxidations, which are facilitated by the electron-withdrawing nature of the sulfonyl group .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive than azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable than azetidines.
2-Azetidinones: Four-membered rings with a carbonyl group, known for their role as β-lactams in antibiotics.
Uniqueness
2-[(Methylsulfonyl)methyl]azetidine is unique due to its specific substitution pattern and the presence of the methylsulfonyl group, which imparts distinct reactivity and stability compared to other azetidines. This makes it a valuable compound in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)4-5-2-3-6-5/h5-6H,2-4H2,1H3 |
InChI Key |
DMRXNIZVTJEZHD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1CCN1 |
Origin of Product |
United States |
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